molecular formula C6H11F2NO3S B6228485 1-difluoromethanesulfonylpiperidin-4-ol CAS No. 1156133-61-7

1-difluoromethanesulfonylpiperidin-4-ol

Cat. No.: B6228485
CAS No.: 1156133-61-7
M. Wt: 215.2
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Description

1-Difluoromethanesulfonylpiperidin-4-ol is a fluorinated piperidine derivative characterized by a difluoromethanesulfonyl group (-SO₂CF₂H) at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. Fluorinated sulfonyl groups are known to enhance metabolic stability, bioavailability, and electronegativity, making such compounds valuable in medicinal chemistry and drug development .

Properties

CAS No.

1156133-61-7

Molecular Formula

C6H11F2NO3S

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-difluoromethanesulfonylpiperidin-4-ol involves several steps. One common synthetic route includes the reaction of piperidin-4-ol with difluoromethanesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-Difluoromethanesulfonylpiperidin-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Difluoromethanesulfonylpiperidin-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-difluoromethanesulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular weights, and substituent effects among 1-difluoromethanesulfonylpiperidin-4-ol and related compounds:

Compound Name Substituents at Position 1 Substituents at Position 4 Molecular Weight (g/mol) Key Properties/Applications
This compound -SO₂CF₂H -OH ~225.23* High electronegativity, metabolic stability
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol Pyrimidinyl (with methoxy/methylthio) -OH ~309.40* Potential kinase inhibition due to heterocyclic moiety
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol -Propyl, -(3-MeSO₂)phenyl -OH ~325.44* Enhanced lipophilicity; CNS-targeted activity
1-(4-Chlorobenzenesulfonyl)-4-[(pyrrolidin-1-yl)methyl]piperidin-4-ol -(4-ClPh)SO₂, -(pyrrolidinylmethyl) -OH ~414.94 (CAS: 478041-62-2) Bulky substituents may reduce membrane permeability
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol -Benzyl -(4-FPh) ~285.36 (CAS: 163631-02-5) Lack of sulfonyl group alters receptor affinity
1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol derivatives -(CF₃Ph) -OH or modified groups ~275–400* High electronegativity for receptor binding

*Calculated based on molecular formulas where exact weights are unavailable.

Key Research Findings

Electron-Withdrawing Effects

The difluoromethanesulfonyl group in this compound provides stronger electron-withdrawing effects compared to methylsulfonyl (-SO₂Me) or chlorobenzenesulfonyl (-SO₂C₆H₄Cl) groups.

Lipophilicity and Bioavailability

Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () exhibit higher lipophilicity due to the phenyl and alkyl groups, which may improve blood-brain barrier penetration for CNS applications. In contrast, the polar hydroxyl and sulfonyl groups in this compound could limit its distribution but enhance solubility in aqueous environments .

Steric Effects

The simpler structure of this compound may offer advantages in synthetic accessibility and target engagement .

Fluorination Impact

Trifluoromethyl (-CF₃) and difluoromethanesulfonyl (-SO₂CF₂H) groups both contribute to metabolic stability. However, the latter’s dual fluorine atoms and sulfonyl moiety may confer superior resistance to enzymatic degradation compared to non-sulfonylated analogs like 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol .

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